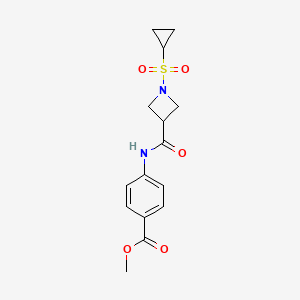

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-22-15(19)10-2-4-12(5-3-10)16-14(18)11-8-17(9-11)23(20,21)13-6-7-13/h2-5,11,13H,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWIACFQHKTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is introduced via sulfonylation reactions, and the benzoate moiety is attached through esterification reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and sulfonylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have shown that compounds with similar structures exhibit potent antimicrobial properties. For instance:

- Compounds containing sulfonamide derivatives have demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- The mechanism of action often involves inhibition of key enzymes such as carbonic anhydrase, which is crucial for bacterial growth .

Anticancer Potential

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate has also been investigated for its anticancer properties:

- Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer .

- The compound's ability to inhibit specific cancer-related pathways makes it a promising candidate for further development as an anticancer agent.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Methyl benzoate core : Common in agrochemicals and pharmaceuticals.

- Cyclopropylsulfonyl moiety : Introduces steric hindrance and sulfonyl-based polarity, likely influencing metabolic stability and target binding.

Table 1: Comparison with Selected Benzoate Derivatives

Research Findings and Limitations

- Data Gaps : Direct pharmacological or agrochemical data for the target compound are absent in the provided evidence. Comparative inferences rely on structurally related molecules.

Biological Activity

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₄N₂O₃S

- Molecular Weight : 336.5 g/mol

- CAS Number : 1428375-11-4

The compound features a benzoate moiety linked to an azetidine ring substituted with a cyclopropylsulfonyl group. This unique structure may contribute to its biological activity, particularly in inhibiting certain protein kinases involved in various disease states.

This compound primarily functions as an inhibitor of specific protein kinases, which are critical in the regulation of cellular processes. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and autoimmune disorders.

Key Kinases Targeted:

- Janus Kinases (JAKs) : Involved in signaling pathways that regulate immune responses and hematopoiesis.

- Tyrosine Kinases : Such as PDGF-R and c-Met, which play roles in cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity :

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation through the modulation of cytokine production, potentially benefiting conditions like rheumatoid arthritis.

-

Antimicrobial Properties :

- Preliminary evaluations suggest activity against certain bacterial strains, although further studies are needed to establish its efficacy as an antimicrobial agent.

Case Study 1: Inhibition of JAK Pathway

A study focusing on the inhibition of the JAK/STAT signaling pathway highlighted the effectiveness of this compound in reducing cytokine-mediated signaling in immune cells. The treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential for treating autoimmune diseases .

Case Study 2: Anticancer Efficacy

In a series of experiments conducted on various cancer cell lines, the compound was found to significantly inhibit cell proliferation. Notably, combination treatments with established chemotherapeutics resulted in enhanced cytotoxic effects, indicating potential for synergistic therapy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate?

- Methodological Answer : Synthesis typically involves sequential coupling and sulfonylation steps. For example:

Azetidine-3-carboxylic acid activation using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond with methyl 4-aminobenzoate.

Sulfonylation of the azetidine nitrogen with cyclopropylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

Key purification steps include column chromatography and recrystallization. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (1H/13C): Assigns proton and carbon environments, confirming substituent positions and stereochemistry.

- IR spectroscopy : Validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Ensures molecular weight accuracy.

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What are the recommended storage and handling protocols?

- Methodological Answer : Store at –20°C in a desiccator to prevent hydrolysis of the ester or sulfonamide groups. Use anhydrous solvents (e.g., DMF or DCM) during synthesis to avoid side reactions. Safety protocols for azetidine derivatives include working in a fume hood and using PPE due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., THF or acetonitrile) to enhance sulfonyl chloride reactivity.

- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic catalysis.

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature.

Monitor by LC-MS to identify intermediates and byproducts .

Q. What computational approaches model this compound’s electronic structure and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations and experimental IC50 data .

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity reassessment : Verify compound purity via HPLC and elemental analysis.

- Assay standardization : Replicate under controlled conditions (e.g., pH, temperature, cell lines).

- Meta-analysis : Compare structural analogs (e.g., sulfonamide-containing compounds in ) to identify SAR trends. Contradictions may arise from differences in target selectivity or metabolic stability .

Q. What strategies elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze products via LC-MS/MS.

- Isotope labeling : Track metabolic fate using 14C-labeled analogs in in vitro hepatocyte models.

- Kinetic analysis : Calculate half-lives in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to guide formulation .

Q. How to resolve crystallography challenges for structural confirmation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.